molecular formula C13H12N2O3S B15033702 (5E)-1-methyl-5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-methyl-5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15033702
M. Wt: 276.31 g/mol
InChI Key: WIZCRUUGHPJDMK-JXMROGBWSA-N
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Description

(5E)-1-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring and a methylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves a multi-step process. The initial step often includes the formation of the diazinane ring, followed by the introduction of the methylsulfanyl phenyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting sulfoxides back to sulfides.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(5E)-1-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which (5E)-1-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular pathways involved are still under investigation, but they likely include modulation of oxidative stress and signal transduction pathways.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

(5E)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H12N2O3S/c1-15-12(17)10(11(16)14-13(15)18)7-8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,14,16,18)/b10-7+

InChI Key

WIZCRUUGHPJDMK-JXMROGBWSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)SC)C(=O)NC1=O

Origin of Product

United States

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